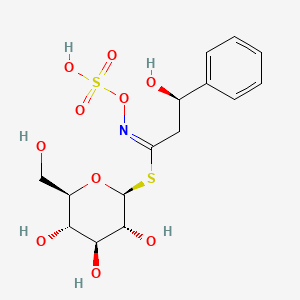

(2R)-2-Hydroxy-2-phenethylglucosinolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R)-2-Hydroxy-2-phenethylglucosinolate is a member of the glucosinolate family, characterized by its unique structure that includes a hydroxyl group and a phenethyl side chain. This compound, with the chemical formula and a molecular weight of approximately 439.46 g/mol, is primarily found in plants such as Barbarea plantaginea and Sinapis alba (white mustard) . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in human diets, particularly due to their bioactive breakdown products.

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes hydrolysis to produce various bioactive compounds, including isothiocyanates, which are known for their anticancer properties. The hydrolysis typically occurs through the action of the enzyme myrosinase, which catalyzes the conversion of glucosinolates into their active forms upon tissue disruption or plant damage .

The general reaction can be represented as follows:

Research indicates that (2R)-2-hydroxy-2-phenethylglucosinolate exhibits several biological activities, including:

- Antioxidant Properties: It helps in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anticancer Effects: Its hydrolysis products have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Anti-inflammatory Activity: The compound may modulate inflammatory responses, contributing to its potential therapeutic applications .

Synthesis of (2R)-2-hydroxy-2-phenethylglucosinolate can be achieved through various methods:

- Natural Extraction: Isolation from glucosinolate-rich plants such as Brassica species.

- Chemical Synthesis: Laboratory synthesis can involve the glycosylation of phenethylamine derivatives with glucose or glucose analogs under specific conditions to form the glucosinolate structure .

- Biotechnological Methods: Utilizing genetically modified organisms or microbial fermentation processes to produce glucosinolates in controlled environments.

(2R)-2-Hydroxy-2-phenethylglucosinolate has several applications:

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

- Food Industry: Used as a natural preservative due to its antimicrobial properties.

- Pharmaceuticals: Investigated for potential use in cancer therapy and anti-inflammatory drugs .

Several compounds share structural similarities with (2R)-2-hydroxy-2-phenethylglucosinolate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzyl glucosinolate | Contains a hydroxyl group on benzene | More common in cruciferous vegetables |

| Benzyl glucosinolate | Simple benzyl side chain | Lacks hydroxyl group |

| 3-Indolylmethyl glucosinolate | Indole side chain | Known for strong anticancer properties |

| Propyl glucosinolate | Propyl side chain | Less potent than phenethyl derivatives |

(2R)-2-Hydroxy-2-phenethylglucosinolate stands out due to its specific phenethyl side chain and hydroxyl group, contributing to its distinct biological activities and potential health benefits.

Myrosinase Activation Triggers and Subcellular Localization

The hydrolysis of (2R)-2-hydroxy-2-phenethylglucosinolate, a benzyl-type glucosinolate, is mediated by myrosinases—enzymes that catalyze the breakdown of glucosinolates into bioactive defense compounds. Myrosinase activation occurs primarily upon tissue damage, which disrupts the spatial separation between glucosinolates and myrosinases [2] [3]. In intact cells, glucosinolates are sequestered in vacuoles of specialized sulfur-rich cells (S-cells), while myrosinases are stored in protein-rich idioblasts called myrosin cells [2] [5]. This compartmentalization prevents spontaneous hydrolysis under normal physiological conditions.

The subcellular localization of myrosinases varies across tissues. In Barbarea vulgaris, classical myrosinases with β-glucosidase activity are localized to the apoplastic space and endoplasmic reticulum-derived bodies, ensuring rapid enzymatic activity upon cellular disruption [2] [5]. Structural studies indicate that myrosinases in Barbarea species adopt a (β/α)₈ barrel fold, with a conserved glutamate residue in the active site facilitating nucleophilic attack on the thioglucoside bond of glucosinolates [2] [3]. Ascorbate acts as a cofactor, stabilizing the glucosyl-enzyme intermediate during hydrolysis [2]. This mechanism ensures that (2R)-2-hydroxy-2-phenethylglucosinolate is preferentially hydrolyzed to phenethyl isothiocyanate, a compound with documented insecticidal properties [5].

Tissue-Specific Expression Patterns in Barbarea Species

Barbarea vulgaris exhibits two distinct chemotypes defined by their glucosinolate profiles: the BAR-type, dominated by glucobarbarin (a hydroxylated phenethyl glucosinolate), and the NAS-type, rich in gluconasturtiin [5]. These chemotypes are regulated by tissue-specific expression of biosynthetic enzymes. In BAR-type plants, (2R)-2-hydroxy-2-phenethylglucosinolate accumulates preferentially in young leaves and floral tissues, where myrosinase activity is highest [5]. This spatial distribution aligns with defense priorities, as these tissues are primary targets for herbivores.

Comparative transcriptomic analyses reveal that the aliphatic glucosinolate pathway is suppressed in roots of BAR-type Barbarea, while aromatic glucosinolates like (2R)-2-hydroxy-2-phenethylglucosinolate are upregulated in aerial tissues [2] [5]. Such tissue specificity is orchestrated by differential expression of cytochrome P450 enzymes (e.g., CYP79F1) and sulfotransferases, which hydroxylate and sulfonate the phenethyl side chain [3]. Notably, the BAR-type chemotype confers resistance against generalist herbivores like Mamestra brassicae, which exhibit 37.5% mortality when feeding on BAR-type tissues compared to 0% on NAS-type plants [5].

Jasmonate Signaling in Inducible Biosynthesis Regulation

Jasmonate phytohormones play a pivotal role in the inducible biosynthesis of (2R)-2-hydroxy-2-phenethylglucosinolate. Mechanical wounding or herbivory triggers jasmonate accumulation, which upregulates the expression of transcription factors such as MYB28 and MYB29 [2] [3]. These regulators bind to promoter regions of genes in the aliphatic and aromatic glucosinolate pathways, including CYP79B2 and CYP83B1, which are critical for the biosynthesis of phenethyl glucosinolates [3].

In Barbarea vulgaris, jasmonate-mediated induction is tissue-specific. Foliar jasmonate application increases (2R)-2-hydroxy-2-phenethylglucosinolate levels by 2.5-fold in leaves but has no effect on roots [5]. This response is modulated by JAZ (jasmonate ZIM-domain) proteins, which repress MYB transcription factors in the absence of jasmonate [2]. Herbivore attack further amplifies this pathway through the release of volatile organic compounds that prime neighboring tissues for glucosinolate synthesis [2] [5]. Such dynamic regulation ensures that defense resources are allocated to tissues at highest risk of herbivory.

Key Regulatory Interactions in (2R)-2-Hydroxy-2-phenethylglucosinolate Biosynthesis

| Regulatory Component | Function | Target Tissue | Effect on Glucosinolate Levels |

|---|---|---|---|

| MYB28 Transcription Factor | Activates CYP79B2/CYP83B1 promoters | Leaves, Flowers | ↑ 2.5-fold induction |

| JAZ Repressors | Inhibit MYB28 in absence of jasmonate | Roots, Stems | ↓ Basal biosynthesis |

| CYP79F1 Hydroxylase | Catalyzes phenethyl side chain hydroxylation | Young Leaves | ↑ Glucobarbarin accumulation |

| TGG1 Myrosinase | Hydrolyzes glucosinolates upon damage | Myrosin Cells | ↑ Isothiocyanate release |

(2R)-2-Hydroxy-2-phenethylglucosinolate represents a sophisticated chemical defense mechanism that operates through the formation of biologically active isothiocyanate metabolites upon tissue damage. This compound, primarily found in Barbarea vulgaris (winter cress), functions as part of the glucosinolate-myrosinase defense system, commonly referred to as the "mustard oil bomb" [2].

The defensive mechanism begins when plant tissues are damaged by herbivore feeding, bringing the spatially separated glucosinolate substrate and myrosinase enzyme into contact [2]. The myrosinase enzyme catalyzes the hydrolysis of (2R)-2-hydroxy-2-phenethylglucosinolate, generating glucose and an unstable thiohydroximate-O-sulfonate intermediate that rapidly rearranges to form the primary bioactive product: (2R)-2-hydroxy-2-phenethyl isothiocyanate [3] [4]. Under specific conditions, alternative breakdown products including corresponding nitriles and thiocyanates may also be formed [3] [5].

The isothiocyanate metabolites demonstrate potent biological activity against a wide range of organisms, particularly insects. Research has shown that isothiocyanates exert their deterrent effects through multiple mechanisms, including binding to sulfhydryl groups on active sites of microbial and insect enzymes, causing protein aggregation and loss of function [3]. These compounds can also affect cellular membrane properties, decrease membrane surface charge, and interfere with respiratory enzymes, leading to physiological stress in target organisms [3].

Experimental studies using the non-volatile isothiocyanate moringin have demonstrated that these compounds elicit electrophysiological activity in deterrent-sensitive taste neurons of insects, providing a direct sensory mechanism for deterrence [6] [7]. When applied topically to leaf surfaces at concentrations ranging from 12 to 1200 nanomoles per square centimeter, isothiocyanates significantly reduced survival rates of both specialist and generalist herbivores, with effects persisting over several days of exposure [6].

The effectiveness of isothiocyanate-mediated deterrence varies significantly depending on the ecological specialization of the attacking herbivore. Generalist herbivores, such as Mamestra brassicae, show strong deterrent responses to isothiocyanates derived from (2R)-2-hydroxy-2-phenethylglucosinolate. Studies comparing different Barbarea vulgaris chemotypes revealed that generalist larvae showed dramatically reduced performance on plants containing high levels of the compound, with survival rates dropping from 100 percent on plants with alternative glucosinolate profiles to 62.5 percent on plants rich in the (2R)-epimer [8] [9].

The stereochemistry of the hydroxyl group in (2R)-2-hydroxy-2-phenethylglucosinolate appears to be crucial for its biological activity. The (2R)-epimer (epiglucobarbarin) produces different biological effects compared to its (2S)-epimer (glucobarbarin) counterpart, with the structural differences leading to distinct isothiocyanate products that vary in their deterrent properties [10] [11]. This stereochemical specificity contributes to the fine-tuned nature of plant chemical defenses and their differential effects on herbivore communities.

Allelopathic Interactions in Rhizosphere Microbiomes

The ecological influence of (2R)-2-hydroxy-2-phenethylglucosinolate extends beyond direct herbivore deterrence to encompass complex allelopathic interactions within the rhizosphere microbiome. Glucosinolates and their breakdown products are released into the soil environment through root exudation and tissue decomposition, where they exert selective pressure on microbial communities and shape the composition of plant-associated bacterial populations [12] [13].

Root exudates containing (2R)-2-hydroxy-2-phenethylglucosinolate and related phenethyl glucosinolates create distinct chemical gradients in the rhizosphere that influence bacterial community structure and function. Research using stable isotope probing techniques has demonstrated that even minor modifications in plant glucosinolate profiles can have significant repercussions for soil microbial communities, particularly affecting Alphaproteobacteria, Rhizobiaceae, and fungal populations [12] [14].

The allelopathic effects of glucosinolate breakdown products operate through multiple mechanisms that selectively favor or inhibit specific microbial groups. Isothiocyanates derived from (2R)-2-hydroxy-2-phenethylglucosinolate possess antimicrobial properties that can suppress soil-borne pathogens while simultaneously creating opportunities for resistant bacterial populations to establish dominance [12] [3]. These compounds demonstrate broad-spectrum antimicrobial activity through their ability to react with nucleophilic sites in proteins and other biomolecules, leading to enzyme inactivation and cellular damage [3].

Studies examining the metabolic capabilities of rhizosphere bacteria have revealed that certain bacterial groups, particularly Comamonadaceae and Oxalobacteraceae, can utilize allyl-glucosinolate and related compounds as carbon sources, reaching high cell densities when grown on glucosinolate-supplemented media [15]. These bacteria achieved cell densities of approximately 3.26 × 10^9 colony-forming units per milliliter after seven days of growth, indicating their specialized metabolic adaptation to glucosinolate-rich environments [15].

The selective enrichment of specific bacterial taxa in glucosinolate-producing plant rhizospheres suggests the evolution of specialized metabolic networks capable of degrading and utilizing these compounds. Methylophilaceae and certain genera within Burkholderiales families show robust enrichment in association with plants producing allyl-type glucosinolates, forming metabolic networks that can process these compounds through bacterial myrosinase-like enzymes [15]. This bacterial metabolism of glucosinolates creates secondary metabolites that may further influence plant-microbe interactions and soil chemistry.

The allelopathic interactions extend to affect plant growth-promoting rhizobacteria and nitrogen-cycling communities. Rhizobiaceae populations, which play crucial roles in nitrogen fixation, show decreased abundance in the presence of certain glucosinolate breakdown products, potentially affecting the nitrogen availability for both the glucosinolate-producing plant and neighboring vegetation [12] [14]. This effect demonstrates how plant chemical defenses can have cascading effects on ecosystem-level nutrient cycling processes.

Temporal dynamics also play important roles in glucosinolate-mediated allelopathy. The release of (2R)-2-hydroxy-2-phenethylglucosinolate and its breakdown products varies with plant developmental stages, seasonal changes, and environmental stressors, creating fluctuating chemical conditions that shape microbial community succession [13]. These dynamic interactions contribute to the establishment of plant-specific rhizosphere microbiomes that may confer competitive advantages through enhanced pathogen resistance and improved nutrient acquisition.

Dual Defense Strategies Against Generalist vs Specialist Herbivores

(2R)-2-Hydroxy-2-phenethylglucosinolate exemplifies the evolutionary complexity of plant chemical defenses through its participation in dual defense strategies that differentially affect generalist and specialist herbivores. This compound represents a classic example of how plants have evolved chemical defense systems that must simultaneously deter generalist attackers while managing the inevitable adaptation of specialist herbivores [16] [17].

The fundamental principle underlying dual defense strategies lies in the contrasting evolutionary relationships between plants and their herbivore communities. Generalist herbivores, which feed across multiple plant families, have not evolved specific adaptations to overcome glucosinolate defenses and therefore show strong deterrent responses to (2R)-2-hydroxy-2-phenethylglucosinolate and its breakdown products [16] [9]. Mathematical modeling of these interactions demonstrates that glucosinolate content increases plant susceptibility to specialist insects while simultaneously deterring generalists, creating an optimal defense strategy that minimizes overall herbivore pressure [16] [17].

Experimental evidence from Barbarea vulgaris studies clearly illustrates this dual defense phenomenon. When presented with plants containing high levels of (2R)-2-hydroxy-2-phenethylglucosinolate (BAR-type chemotype), generalist larvae of Mamestra brassicae showed dramatically reduced feeding preference and performance, with survival rates dropping to 62.5 percent and minimal growth [8] [9]. In contrast, the specialist herbivore Pieris rapae showed no significant difference in preference or performance between different glucosinolate chemotypes, demonstrating its evolutionary adaptation to these chemical defenses [8] [9].

The mechanisms underlying specialist adaptation to (2R)-2-hydroxy-2-phenethylglucosinolate involve sophisticated biochemical countermeasures that have evolved through prolonged coevolutionary interactions. Specialist herbivores have developed multiple strategies to overcome glucosinolate defenses, including enzymatic detoxification, sequestration for their own defense, and behavioral adaptations that allow them to exploit these compounds as host recognition cues [2] [18] [19].

Some specialist insects, such as Brevicoryne brassicae aphids and Phyllotreta striolata flea beetles, have evolved the remarkable ability to sequester intact glucosinolates from their host plants and produce their own myrosinase enzymes [2] [18]. This adaptation allows them to create a personal "mustard oil bomb" system that they can deploy against their own predators, effectively turning the plant's chemical defense into their own protective mechanism [2] [18]. The aphid Brevicoryne brassicae demonstrates particularly high levels of glucosinolates that significantly reduce survival rates of ladybird predators when they attempt to consume the aphids [2].

Belowground specialist herbivores, such as Delia radicum larvae that feed on Brassica roots, have evolved dual detoxification mechanisms to handle glucosinolate exposure. These insects utilize both the general mercapturic acid pathway, which conjugates isothiocyanates with glutathione, and more specific hydrolytic pathways that convert isothiocyanates to less toxic amines [20]. Chemical analyses have revealed that these larvae produce glutathione conjugates and amines as detoxification products, indicating the simultaneous operation of multiple biochemical defense mechanisms [20].

The evolutionary arms race between plants and specialist herbivores has led to increasingly sophisticated adaptations on both sides. Plants producing (2R)-2-hydroxy-2-phenethylglucosinolate show induced responses to herbivore damage, increasing glucosinolate production in response to specialist attack while simultaneously activating volatile organic compound emissions that attract natural enemies of the herbivores [21] [11]. This multi-layered defense strategy creates a complex ecological network where chemical defenses serve multiple functions simultaneously.

The optimal defense theory provides a theoretical framework for understanding why plants like Barbarea vulgaris maintain intermediate levels of (2R)-2-hydroxy-2-phenethylglucosinolate rather than maximizing their production [16] [17]. Mathematical models demonstrate that extremely high glucosinolate levels can lead to plant overrun by specialists, while very low levels allow generalist invasion, creating selective pressure for intermediate concentrations that minimize total herbivore pressure [16] [17].

Temporal and spatial variation in defense strategies adds another layer of complexity to dual defense systems. Plants can modulate the production and localization of (2R)-2-hydroxy-2-phenethylglucosinolate in response to specific herbivore threats, concentrating defenses in vulnerable tissues or developmental stages while reducing costs in less critical plant parts [11] [22]. This dynamic allocation of defensive resources allows plants to maintain effective protection against both generalist and specialist attackers while minimizing the metabolic costs associated with chemical defense production.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types